4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid
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Overview
Description
4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C13H9NO6S and a molecular weight of 307.279 g/mol It is a benzoic acid derivative characterized by the presence of a sulfonyl group and a hydroxy(oxido)amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid typically involves the nitration of benzoic acid derivatives followed by sulfonation and subsequent reduction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the hydroxy(oxido)amino group.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Sulfonating agents: Such as sulfur trioxide or chlorosulfonic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted benzoic acids .
Scientific Research Applications
4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in redox reactions, influencing cellular processes and signaling pathways. The sulfonyl group may also play a role in the compound’s biological activity by interacting with enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybenzoic acid: A benzoic acid derivative with similar structural features but different functional groups.
Benzoic acid, 4-[(3-nitrophenyl)sulfonyl]-: Another benzoic acid derivative with a nitro group instead of a hydroxy(oxido)amino group.
Uniqueness
4-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid is unique due to the presence of both hydroxy(oxido)amino and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7402-74-6 |
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Molecular Formula |
C13H9NO6S |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
4-(3-nitrophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H9NO6S/c15-13(16)9-4-6-11(7-5-9)21(19,20)12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16) |
InChI Key |
ODTKWYKXWAPCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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